molecular formula C19H20N4O2 B1261867 4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

Cat. No. B1261867
M. Wt: 336.4 g/mol
InChI Key: SOSJSMNIBOSKML-WVQRXBFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione, also known as 4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione, is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

InChI

InChI=1S/C19H20N4O2/c24-17-9-23(10-18(25)22-17)8-11-4-14-13-2-1-3-15-19(13)12(7-21-15)5-16(14)20-6-11/h1-4,7,11,16,20-21H,5-6,8-10H2,(H,22,24,25)/t11?,16-/m1/s1

InChI Key

SOSJSMNIBOSKML-WVQRXBFSSA-N

Isomeric SMILES

C1[C@@H]2C(=CC(CN2)CN3CC(=O)NC(=O)C3)C4=C5C1=CNC5=CC=C4

Canonical SMILES

C1C2C(=CC(CN2)CN3CC(=O)NC(=O)C3)C4=C5C1=CNC5=CC=C4

synonyms

4-(9,10-didehydroergolin-8-yl)methylpiperazine-2,6-dione
6-nor-FCE-23884
FCE 26506
FCE-26506

Origin of Product

United States

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